2-(2-((4-Chlorophenyl)thio)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Isomers and Derivatives: This compound has been involved in the synthesis of various positional isomers and derivatives, like the synthesis of the positional isomer of clopidogrel hydrogen sulfate (Zou Jiang et al., 2010).
- Structural Characterization: The compound has been used for the synthesis of novel heterocyclic compounds, where its structural characterization plays a crucial role in understanding its properties and applications (S. A. Abdel-Raheem et al., 2021).
Chemical Reactions and Modifications
- Chemical Transformations: The compound serves as a starting material or intermediate in various chemical transformations, leading to the formation of new compounds with potential applications in different fields (V. Dotsenko et al., 2003).
- Development of Novel Compounds: Researchers have developed novel compounds using this chemical as a precursor, contributing to advancements in chemical synthesis (E. A. Bakhite et al., 2019).
Potential Biological Activities
- Antimicrobial Activities: Some derivatives synthesized from this compound have been evaluated for their antimicrobial properties, showing significant activities against various microbial strains (M. Gad-Elkareem et al., 2011).
- Antitumor Activity: Derivatives have been synthesized for potential antitumor activity, contributing to the exploration of new therapeutic agents (M. Kadah, 2016).
Applications in Drug Development
- Development of Inhibitors: This compound has been utilized in the development of Mycobacterium tuberculosis inhibitors, showcasing its potential in drug discovery (Ganesh Samala et al., 2014).
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S2.ClH/c1-2-22-8-7-13-14(9-22)26-18(16(13)17(20)24)21-15(23)10-25-12-5-3-11(19)4-6-12;/h3-6H,2,7-10H2,1H3,(H2,20,24)(H,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSHIPKSCXGOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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